![molecular formula C19H19BrN6O2 B2500896 1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione CAS No. 919026-12-3](/img/structure/B2500896.png)
1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" is a complex molecule that appears to be related to several classes of heterocyclic compounds. The structure suggests the presence of a triazinopurine core, which is a fused heterocyclic system combining purine and triazine rings. This core is substituted with various groups, including a 4-bromophenylmethyl group and a prop-2-enyl group, which may confer unique chemical and physical properties to the compound.
Synthesis Analysis
The synthesis of related triazinopurine derivatives has been explored in the literature. For instance, [1,2,4]Triazino[3,2-f]purines were synthesized by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones in the presence of boric acid or polyphosphoric acid . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal and molecular structures of 1-(p-bromophenyl)-5-bromopyridazine-3,6-dione and its reaction product with diethylamine were established . Similarly, the structure of a 4-(2-bromophenyl)-tetrahydroquinoline dione was characterized, revealing non-classical hydrogen bonds and π-π interactions . These studies provide insights into the possible arrangement of atoms and the types of interactions that could be present in the compound of interest.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to the presence of reactive functional groups. For example, the bromophenyl group could participate in cross-coupling reactions, as seen in the synthesis of 6-propionylpteridine derivatives from marine natural products . The prop-2-enyl group could also engage in addition reactions or serve as a dienophile in Diels-Alder reactions. The triazinopurine core itself may undergo oxidation, as seen with 1-methyl-3-phenyl-1,2,4-triazin-6(1H)-one, which forms oxidation products under aerial exposure .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" are not detailed in the provided papers, related compounds provide some context. The physical properties such as melting points, solubility, and stability can be inferred from similar heterocyclic compounds. Chemical properties like acidity, basicity, and reactivity can be predicted based on the functional groups present in the molecule. For instance, the presence of a bromophenyl group suggests potential reactivity in electrophilic aromatic substitution reactions , while the triazinopurine core may exhibit properties typical of both purines and triazines .
Scientific Research Applications
Synthesis and Biological Applications
- The synthesis of 1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione and related compounds has shown promising results in various biological applications. One study detailed the synthesis of triazino and triazolo[4,3-e]purine derivatives, which demonstrated considerable in vitro anticancer, anti-HIV, and antimicrobial activities (Ashour et al., 2012).
- Another research synthesized novel heterocycles like [1,2,4] triazino [3,2-f] purines and examined their antitumor activity and vascular relaxing effects. One compound showed activity against P388 leukemia (Ueda et al., 1987).
- A 2021 study focused on synthesizing novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, finding some compounds with strong anti-proliferative activity against human cancer cell lines (Sucharitha et al., 2021).
Chemical Properties and Reactions
- Research on the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole revealed the formation of compounds with potential applications in medicinal chemistry (Khaliullin et al., 2014).
- The facile synthesis of [1,2,4]triazino[3,2‐f]purines highlights the potential of these compounds in developing new pharmaceuticals (Ueda et al., 1988).
Antimicrobial and Antihistaminic Activities
- Some 1,2,4-triazine derivatives were evaluated for their antibacterial activity, revealing the potential for developing new antibacterial agents (Huang & Lee, 2011).
- The synthesis of theophylline and theobromine derivatives, including triazin-6(1H)-ones, showed good inhibition of histamine-induced bronchospasm, suggesting potential as antihistamines (Pascal et al., 1985).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-4-9-24-17(27)15-16(23(3)19(24)28)21-18-25(15)10-12(2)22-26(18)11-13-5-7-14(20)8-6-13/h4-8H,1,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJUWTVMZWNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
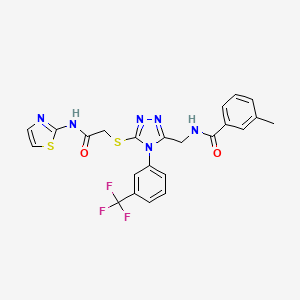
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)
![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
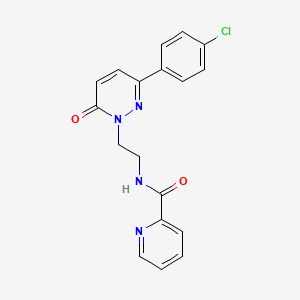
![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
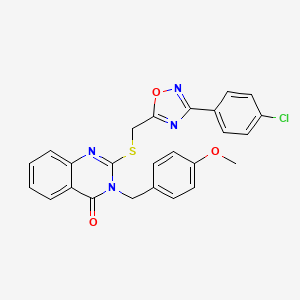
![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)
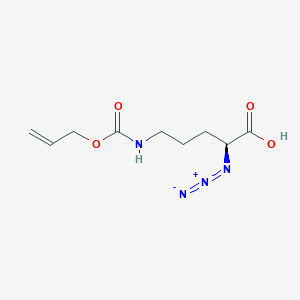
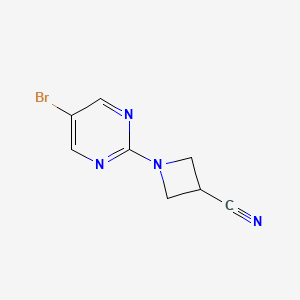
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)